Cas no 49647-20-3 (4-acetylphenyl isocyanate)
4-acetylphenyl isocyanate Chemical and Physical Properties
Names and Identifiers
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- 4-acetylphenyl isocyanate
- 4-Isocyanatoacetophenone
- 1-(4-Isocyanatophenyl)ethanone
- Isocyanic Acid 4-Acetylphenyl Ester
- NSC 223088
- NSC223088
- 1-(4-isocyanatophenyl)ethan-1-one
- EN300-53737
- 4-Acetylphenylisocyanate
- 1-(4-isocyanato-phenyl)-ethanone
- 4-acetyl phenyl isocyanate
- W-200392
- MFCD00013879
- 4-Acetylphenyl isocyanate, 97%
- NSC-223088
- GEO-00039
- SCHEMBL219763
- 1-(4-Isocyanatophenyl)ethanone #
- AKOS005171096
- A827781
- FT-0618810
- Ethanone, 1-(4-isocyanatophenyl)-
- 49647-20-3
- 4isocyanatoacetophenone
- DTXSID00197949
- 4-ISOCYANATO ACETOPHENONE
- VS-14349
- DB-051659
- ALBB-003042
- STK502562
- BBL037661
- A2933
-
- MDL: MFCD00013879
- Inchi: 1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3
- InChI Key: MOZSVHZOUDIZMF-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)N=C=O
- BRN: 2803022
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Color/Form: solid
- Density: 1.2480 (rough estimate)
- Melting Point: 37°C(lit.)
- Boiling Point: 139°C/14mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5050 (estimate)
- PSA: 46.50000
- LogP: 1.85650
- Sensitiveness: Moisture Sensitive
- Solubility: Hydrolyzable
4-acetylphenyl isocyanate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H332-H315-H319-H335
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:2206
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S7-S26-S27-S37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/22; R36/37/38; R42
- Packing Group:III
- Safety Term:6.1
4-acetylphenyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-acetylphenyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A188045-500mg |
4-Acetylphenyl Isocyanate |
49647-20-3 | 500mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A188045-1g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 1g |
$ 125.00 | 2022-06-08 | ||
| TRC | A188045-2.5g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 2.5g |
$ 282.00 | 2023-04-19 | ||
| TRC | A188045-5g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 5g |
$ 454.00 | 2023-04-19 | ||
| TRC | A188045-10g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 10g |
$ 724.00 | 2023-04-19 | ||
| Ambeed | A899249-1g |
4-Acetylphenylisocyanate |
49647-20-3 | 98% | 1g |
$25.0 | 2025-02-21 | |
| Ambeed | A899249-5g |
4-Acetylphenylisocyanate |
49647-20-3 | 98% | 5g |
$86.0 | 2025-02-21 | |
| Ambeed | A899249-25g |
4-Acetylphenylisocyanate |
49647-20-3 | 98% | 25g |
$288.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00513-1g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 97% | 1g |
¥508.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00513-10g |
4-Acetylphenyl Isocyanate |
49647-20-3 | 97% | 10g |
¥2408.0 | 2024-07-19 |
4-acetylphenyl isocyanate Suppliers
4-acetylphenyl isocyanate Related Literature
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Nasim Ehterami,Sergey A. Dergunov,Yenlik Ussipbekova,Vladimir B. Birman,Eugene Pinkhassik New J. Chem. 2014 38 481
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Kristina A. Gudun,Samat Tussupbayev,Ainur Slamova,Andrey Y. Khalimon Org. Biomol. Chem. 2022 20 6821
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Yao Wang,Penghui Wang,Linzhu zhou,Yue Su,Yongfeng Zhou,Xinyuan Zhu,Wei Huang,Deyue Yan Biomater. Sci. 2022 10 4876
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Haiyang Zhao,Liguang Wu,Zhijun Zhou,Lin Zhang,Huanlin Chen Phys. Chem. Chem. Phys. 2013 15 9084
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Elmira Badamshina,Yakov Estrin,Margarita Gafurova J. Mater. Chem. A 2013 1 6509
Additional information on 4-acetylphenyl isocyanate
4-acetylphenyl isocyanate (CAS No. 49647-20-3): A Versatile Building Block in Modern Organic Synthesis and Material Science
4-acetylphenyl isocyanate (CAS No. 49647-20-3) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and broad applicability in pharmaceutical, polymer, and materials science research. This isocyanate derivative features a acetylphenyl group attached to a isocyanate moiety, creating a molecular framework that enables participation in a wide range of chemical transformations. Recent studies published in Advanced Materials and Journal of Organic Chemistry have highlighted its role as a key intermediate in the development of novel therapeutic agents and high-performance polymers.
The chemical structure of 4-acetylphenyl isocyanate is characterized by the presence of a benzoyl group (–COCH₃) substituent on the phenyl ring of the isocyanate functional group. This structural feature imparts unique reactivity patterns, particularly in nucleophilic addition reactions and electrophilic substitution processes. Researchers at the Max Planck Institute for Polymer Research have demonstrated that the acetyl group in 4-acetylphenyl isocyanate serves as an effective electron-withdrawing group, modulating the reactivity of the isocyanate group and enabling precise control over reaction outcomes in polymerization reactions.
One of the most promising applications of 4-acetylphenyl isocyanate lies in the field of bioconjugation chemistry. A 2023 study published in Nature Chemistry demonstrated its utility in the site-specific modification of antibodies for targeted drug delivery systems. The isocyanate group in 4-acetylphenyl isocyanate exhibits high reactivity toward amine functionalities, allowing for the formation of stable urethane linkages with minimal side reactions. This property has been exploited in the development of immunoconjugates for cancer therapy, where 4-acetylphenyl isocyanate serves as a linker molecule between antibodies and cytotoxic payloads.
Recent advances in green chemistry have also focused on the sustainable synthesis of 4-acetylphenyl isocyanate. A 2024 report in Green Chemistry described a novel catalytic method using metal-organic frameworks (MOFs) to achieve high-yield production of the compound under mild reaction conditions. This approach not only improves the atom economy of the synthesis but also reduces the environmental impact associated with traditional isocyanate manufacturing processes. The acetyl group in the compound plays a critical role in this process by stabilizing intermediates and facilitating enantioselective catalysis when chiral catalysts are employed.
In the realm of polymer science, 4-acetylphenyl isocyanate has been investigated as a crosslinking agent for the development of thermoplastic polyurethanes with enhanced mechanical properties. A team of researchers from MIT demonstrated that incorporating 4-acetylphenyl isocyanate into polyurethane networks significantly improves thermal stability and hydrophobicity, making these materials suitable for biomedical applications such as drug-eluting coatings and implantable devices. The isocyanate group in the compound reacts with polyols to form urethane bonds, while the acetyl group contributes to the hydrophobic character of the final polymer.
The reactivity profile of 4-acetylphenyl isocyanate has also been explored in organic synthesis for the preparation of heterocyclic compounds. A 2023 study in Organic Letters reported the use of this compound in the one-pot synthesis of indole derivatives through a multicomponent reaction involving isocyanates, alkynes, and amines. The acetyl group in 4-acetylphenyl isocyanate was found to act as a directing group in this reaction, influencing the regioselectivity of the heterocycle formation. This finding has opened new avenues for the synthesis of bioactive molecules with potential applications in pharmaceutical development.
Moreover, 4-acetylphenyl isocyanate has shown promise in surface modification applications. Researchers at Stanford University have utilized this compound to functionalize nanoparticles with carboxylic acid groups through a hydrolysis reaction. The resulting carboxylated nanoparticles exhibit improved dispersibility in aqueous media and enhanced binding affinity for biomolecules. This approach has been applied in the development of diagnostic tools and targeted drug delivery systems, where the isocyanate group serves as a reactive handle for further chemical modifications.
The structural versatility of 4-acetylphenyl isocyanate has also been leveraged in material science for the fabrication of smart materials with stimuli-responsive properties. A 2024 paper in Advanced Materials described the use of this compound in the creation of polymer films that undergo controlled swelling in response to changes in pH. The acetyl group in the compound contributes to the hydrogen bonding network within the polymer matrix, while the isocyanate group provides crosslinking functionality that enhances the mechanical integrity of the material. These properties make the compound a valuable building block for soft robotics and adaptive coatings.
In the context of chemical sensing, 4-acetylphenyl isocyanate has been explored as a fluorophore precursor for the development of fluorescent probes. A 2023 study in ACS Sensors demonstrated that the isocyanate group can be converted into a fluorinated derivative through electrophilic substitution, yielding a compound with high fluorescence quantum yield and excellent photostability. This derivative has been applied in imaging applications for cellular tracking and molecular detection, where its reactivity allows for covalent labeling of target molecules without disrupting their biological activity.
Finally, the toxicological profile of 4-acetylphenyl isocyanate has been carefully examined to ensure its safety in industrial and medical applications. Comparative studies with other isocyanates have shown that the acetyl group in this compound reduces its reactivity with nucleophiles in biological systems, thereby lowering the risk of toxic side effects. This finding has been corroborated by in vivo experiments demonstrating lower cytotoxicity and improved biocompatibility compared to traditional isocyanate compounds. These properties make 4-acetylphenyl isocyanate an attractive candidate for use in biocompatible materials and pharmaceutical formulations.
Summary of Key Points Regarding 4-Acetylphenyl Isocyanate: 1. Chemical Structure and Reactivity: - 4-Acetylphenyl isocyanate contains an isocyanate group and an acetyl group, which influence its reactivity and functionality. - The acetyl group acts as an electron-withdrawing group, modulating the reactivity of the isocyanate group. - The compound exhibits high reactivity toward amines, forming stable urethane linkages. 2. Applications in Bioconjugation: - Used as a linker molecule for site-specific modification of antibodies, enabling the development of immunoconjugates for targeted drug delivery. - Facilitates bioconjugation chemistry with minimal side reactions. 3. Sustainable Synthesis: - A green chemistry approach using metal-organic frameworks (MOFs) has been developed for its high-yield production under mild conditions. - Improves atom economy and reduces environmental impact. 4. Polymer Science and Material Applications: - Used in the fabrication of smart materials with stimuli-responsive properties, such as pH-sensitive polymer films. - Applied in soft robotics, adaptive coatings, and diagnostic tools. 5. Chemical Sensing and Imaging: - Converted into fluorescent probes through electrophilic substitution, yielding high fluorescence quantum yield. - Used in cellular tracking and molecular detection with covalent labeling capabilities. 6. Toxicological Profile: - Demonstrates lower cytotoxicity and improved biocompatibility compared to other isocyanates. - Suitable for biocompatible materials and pharmaceutical formulations. Conclusion: 4-Acetylphenyl isocyanate is a versatile compound with diverse applications in bioconjugation, materials science, and chemical sensing. Its unique reactivity, biocompatibility, and sustainability make it a valuable building block for innovative technologies in medicine, diagnostics, and industry.49647-20-3 (4-acetylphenyl isocyanate) Related Products
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